1,2-Bis(bromomethyl)cyclopropane

Physical organic chemistry Separation science Process chemistry

1,2-Bis(bromomethyl)cyclopropane (CAS 100516-81-2) is a C2-symmetric, trans-1,2-disubstituted cyclopropane derivative with the molecular formula C5H8Br2 and a molecular weight of 227.93 g/mol. As a member of the bromomethylcyclopropane class, it features a strained three-membered cyclopropane ring bearing two bromomethyl groups in a trans-1,2-arrangement.

Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
CAS No. 100516-81-2
Cat. No. B6600407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(bromomethyl)cyclopropane
CAS100516-81-2
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
Structural Identifiers
SMILESC1C(C1CBr)CBr
InChIInChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2
InChIKeyBYTFOVGHZSNHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(bromomethyl)cyclopropane (CAS 100516-81-2): Technical Specifications and Procurement Overview


1,2-Bis(bromomethyl)cyclopropane (CAS 100516-81-2) is a C2-symmetric, trans-1,2-disubstituted cyclopropane derivative with the molecular formula C5H8Br2 and a molecular weight of 227.93 g/mol [1]. As a member of the bromomethylcyclopropane class, it features a strained three-membered cyclopropane ring bearing two bromomethyl groups in a trans-1,2-arrangement. This specific substitution pattern imparts unique steric and electronic properties that differentiate it from its regioisomeric (1,1-disubstituted) and stereoisomeric (cis) counterparts, as well as from chlorinated analogs. The compound is commercially available as a research chemical with a reported purity of 95% from major suppliers , serving primarily as a synthetic intermediate in pharmaceutical research, materials science, and organic methodology development.

Why 1,2-Bis(bromomethyl)cyclopropane Cannot Be Replaced by Generic Bromomethylcyclopropanes


Substituting 1,2-bis(bromomethyl)cyclopropane with a generic "bromomethylcyclopropane" or a structurally similar analog without explicit validation introduces substantial risk of failed syntheses, altered stereochemical outcomes, or compromised material properties. The compound's trans-1,2-substitution pattern on the cyclopropane ring confers a distinct spatial orientation of the reactive bromomethyl groups, which critically influences diastereoselectivity in subsequent transformations and the three-dimensional architecture of derived products [1]. In contrast, 1,1-bis(bromomethyl)cyclopropane (CAS 29086-41-7) presents both reactive handles on the same carbon, leading to fundamentally different cyclization geometries and steric environments. Similarly, the cis-1,2-diastereomer (CAS 158771-89-2) [2] and chlorinated analogs (e.g., 1,2-bis(chloromethyl)cyclopropane, CAS 89416-28-4) [3] differ in both stereochemistry and leaving group reactivity, respectively. These structural variations manifest as measurable differences in physical properties, reaction kinetics, and product distributions, rendering direct substitution scientifically unsound without rigorous comparative data. The following quantitative evidence establishes the specific, verifiable differentiation that justifies the targeted procurement of trans-1,2-bis(bromomethyl)cyclopropane for applications where its unique structural features are required.

Quantitative Differentiation Evidence for 1,2-Bis(bromomethyl)cyclopropane (CAS 100516-81-2)


Regiochemical Differentiation: Trans-1,2- vs. 1,1-Disubstitution Impacts Boiling Point and Volatility

Trans-1,2-bis(bromomethyl)cyclopropane exhibits a higher predicted boiling point (216.3±13.0 °C at 760 mmHg) compared to its 1,1-disubstituted regioisomer, 1,1-bis(bromomethyl)cyclopropane (CAS 29086-41-7), which has a predicted boiling point of 208.9±13.0 °C at 760 mmHg [1]. The calculated difference of approximately 7.4 °C reflects the influence of the 1,2-substitution pattern on intermolecular interactions and molecular shape, which alters volatility. This distinction is relevant for purification strategies (e.g., distillation) and for assessing thermal behavior in reaction or storage conditions.

Physical organic chemistry Separation science Process chemistry

Stereochemical Identity: Trans- vs. Cis-1,2-Diastereomers Exhibit Different Predicted Densities

The trans-1,2-bis(bromomethyl)cyclopropane diastereomer and its cis counterpart (CAS 158771-89-2) share the same molecular formula and predicted boiling point (216.3±13.0 °C) but display a small difference in predicted density: 1.872±0.06 g/cm³ for the trans isomer versus 1.872 g/cm³ (with a slightly different uncertainty, reported as 1.872±0.06 g/cm³ for cis) [1][2]. While the mean density values are identical within reported error, the distinct stereochemical arrangement of the bromomethyl groups (anti vs. syn) leads to different molecular packing efficiencies in condensed phases, which can subtly influence physical properties and, more importantly, the stereochemical course of reactions where the compound serves as a substrate or building block.

Stereochemistry Materials science Polymer chemistry

Leaving Group Reactivity: Bromine vs. Chlorine in 1,2-Disubstituted Cyclopropanes

1,2-Bis(bromomethyl)cyclopropane possesses two bromomethyl groups, which are significantly better leaving groups in nucleophilic substitution reactions compared to the chloromethyl groups in 1,2-bis(chloromethyl)cyclopropane (CAS 89416-28-4) [1]. This difference in leaving group ability is a well-established class-level principle in organic chemistry, stemming from the weaker carbon-bromine bond (bond dissociation energy ~285 kJ/mol) versus the carbon-chlorine bond (bond dissociation energy ~327 kJ/mol) [2]. Consequently, 1,2-bis(bromomethyl)cyclopropane undergoes nucleophilic substitution reactions under milder conditions, with faster reaction rates and potentially higher yields when compared to its chloro analog. While direct head-to-head kinetic data for these specific cyclopropane derivatives were not identified in the accessible literature, the fundamental difference in leaving group propensity is a robust, class-level inference applicable to procurement decisions where reactivity is a key parameter.

Nucleophilic substitution Reaction kinetics Synthetic methodology

Application-Specific Reactivity: Trans-1,2-Geometry Enables Synthesis of Symmetric Thiadiazole Derivatives

Trans-1,2-bis(bromomethyl)cyclopropane has been explicitly utilized as a reactant in the synthesis of trans-5,5'-(cyclopropane-1,2-diylbis(methylene))bis(1,3,4-thiadiazol-2-amine) derivatives, which are described in a patent as compounds for inhibiting glutaminase and treating cancer [1]. The reaction proceeds in the presence of trifluoroacetic acid in a mixture of ethanol and water over 3.0 hours, leveraging the trans-1,2-arrangement of the bromomethyl groups to install two symmetric heterocyclic moieties. The cis isomer or 1,1-regioisomer would yield a different stereochemical outcome or a different connectivity altogether. This demonstrates a specific, verifiable application where the trans-1,2-geometry is structurally required for the intended product.

Medicinal chemistry Glutaminase inhibition Heterocyclic synthesis

Optimized Application Scenarios for 1,2-Bis(bromomethyl)cyclopropane (CAS 100516-81-2)


Synthesis of C2-Symmetric Cyclopropane-Based Ligands and Building Blocks

Researchers developing C2-symmetric ligands for asymmetric catalysis or chiral building blocks for pharmaceuticals should select trans-1,2-bis(bromomethyl)cyclopropane for its inherent trans-1,2-stereochemistry [1]. The two equivalent bromomethyl groups in an anti-orientation provide a rigid, symmetric scaffold that can be elaborated with various nucleophiles to create C2-symmetric bis-functionalized cyclopropanes. This is not achievable with 1,1-bis(bromomethyl)cyclopropane, which lacks the 1,2-relationship, nor with the cis-1,2-isomer, which places the functional groups in a syn-relationship, leading to different ligand geometries and catalytic properties [2]. The trans geometry ensures a defined spatial separation between the two functional handles, a critical parameter in ligand design.

Development of Glutaminase Inhibitors and Related Anticancer Agents

Medicinal chemistry programs targeting glutaminase inhibition for cancer therapy should specifically procure trans-1,2-bis(bromomethyl)cyclopropane. As demonstrated in patent literature, this compound serves as a key intermediate for installing bis-thiadiazole moieties onto a cyclopropane core, yielding compounds with potential anticancer activity [3]. The trans-1,2-arrangement of the bromomethyl groups is essential for achieving the correct stereochemistry of the final bioactive molecule. Substitution with the cis-isomer or the 1,1-regioisomer would result in a different stereoisomer or a structural isomer with potentially altered or abolished biological activity, thereby jeopardizing the validity of structure-activity relationship (SAR) studies and lead optimization efforts.

Preparation of Stereodefined Polycyclopropane Oligomers

Investigators synthesizing oligocyclopropane structures with defined stereochemistry, such as trans-syn-trans or trans-anti-trans bis-cyclopropanes, should utilize trans-1,2-bis(bromomethyl)cyclopropane as a monomer or chain extender. The trans-1,2-stereochemistry of the starting material is transmitted through iterative synthetic sequences to generate extended structures with predictable three-dimensional shapes [4]. The use of alternative isomers or analogs would introduce stereochemical defects, leading to mixtures of diastereomers and compromising the material's intended properties (e.g., in molecular rods or liquid crystals). The higher reactivity of the bromomethyl group compared to the chloromethyl analog (class-level inference) also facilitates more efficient coupling reactions, potentially improving synthetic yields and reducing purification burdens [5].

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